molecular formula C19H24O2 B11931192 (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B11931192
M. Wt: 284.4 g/mol
InChI Key: CCCIJQPRIXGQOE-YDZRNGNQSA-N
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Description

(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a complex organic compound that belongs to the class of steroids This compound is characterized by its intricate polycyclic structure, which includes a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core.

    Methylation: Addition of methyl groups to achieve the desired substitution pattern.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques, including:

    Catalytic Hydrogenation: To achieve specific reductions.

    Chromatographic Purification: To isolate the desired product from reaction mixtures.

    High-Pressure Reactions: To facilitate certain steps that require stringent conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Chemistry:

    Synthesis of Steroid Derivatives: Used as a precursor for synthesizing various steroid derivatives with potential pharmaceutical applications.

    Study of Reaction Mechanisms: Employed in research to understand the mechanisms of complex organic reactions.

Biology:

    Hormone Research: Studied for its role in the biosynthesis and metabolism of steroid hormones.

    Cell Signaling: Investigated for its effects on cellular signaling pathways.

Medicine:

    Drug Development: Potential use in developing new therapeutic agents for treating hormonal imbalances and related disorders.

    Cancer Research: Explored for its potential anti-cancer properties.

Industry:

    Pharmaceutical Manufacturing: Used in the production of steroid-based medications.

    Biotechnology: Applied in biotechnological processes involving steroid transformations.

Mechanism of Action

The mechanism of action of (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved often include:

    Hormone Receptor Binding: Interaction with androgen or estrogen receptors.

    Gene Transcription Regulation: Modulation of transcription factors and gene expression.

Comparison with Similar Compounds

    Testosterone: A naturally occurring steroid hormone with a similar core structure but different functional groups.

    Estradiol: Another steroid hormone with a similar polycyclic structure but distinct biological activity.

Uniqueness:

    Structural Features: The specific arrangement of hydroxyl and methyl groups in (8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one gives it unique chemical properties and biological activity.

    Biological Activity: Its ability to interact with multiple hormone receptors and influence various physiological processes sets it apart from other similar compounds.

Properties

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13,17-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H24O2/c1-18-9-7-15-14-6-4-13(20)11-12(14)3-5-16(15)17(18)8-10-19(18,2)21/h7,9,11,16-17,21H,3-6,8,10H2,1-2H3/t16-,17+,18+,19-/m1/s1

InChI Key

CCCIJQPRIXGQOE-YDZRNGNQSA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O

Canonical SMILES

CC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O

Origin of Product

United States

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